The Ritter lab has demonstrated the use of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride in conjunction with other reagents to achieve this specific type of fluorination. This approach allows for the incorporation of the radioisotope fluorine-18 (¹⁸F) into specific positions on phenol molecules. PubChem, National Institutes of Health: )
The incorporation of ¹⁸F is particularly valuable in the field of positron emission tomography (PET) imaging. PET imaging is a nuclear medicine technique that utilizes radiopharmaceuticals, which are drugs containing radioactive isotopes, to create detailed images of functional processes within the body. ¹⁸F is a preferred isotope for PET imaging due to its favorable half-life and decay properties. National Cancer Institute: )
IDip·HCl, also known as IPr·HCl, is a salt belonging to the class of N-heterocyclic carbenes (NHCs) precursors. NHCs are a family of organic compounds containing a highly reactive divalent carbon atom flanked by two nitrogen atoms in a heterocyclic ring. IDip·HCl is widely used in scientific research due to its ability to generate the corresponding NHC, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) []. IPr is a strong σ-donor and π-acceptor ligand, forming stable complexes with various transition metals. These complexes find applications in catalysis, luminescent materials, and pharmaceutical development [].
The key feature of IDip·HCl is its cation, 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazolium. This cation consists of a five-membered imidazolium ring with a positively charged nitrogen atom at position 3. Two bulky 2,6-diisopropylphenyl groups are attached to the C1 and C3 carbons of the imidazolium ring. The bulky substituents sterically hinder the approach of other molecules to the positively charged nitrogen and the adjacent carbon, making the C2 carbon highly reactive and prone to deprotonation to form the corresponding NHC, IPr []. The chloride anion (Cl⁻) balances the positive charge on the imidazolium cation.
Synthesis
IDip·HCl is typically synthesized by the reaction of 1,2-dichloroethane with 2,6-diisopropylaniline in the presence of a base. The reaction scheme can be simplified as follows []:
(C2H5)2Cl2 + 4 (i-Pr)2C6H4NH2 -> IDip·HCl + i-Pr2NH + HCl
Where (i-Pr)2C6H4NH2 represents 2,6-diisopropylaniline and i-Pr represents the isopropyl group.
Deprotonation
A crucial reaction of IDip·HCl is its deprotonation by strong bases like potassium tert-butoxide (KO<sup>t</sup>Bu) to generate the NHC, IPr []:
Irritant